molecular formula C9H13NO2S B8667723 3-(2-Methanesulfonylethyl)aniline

3-(2-Methanesulfonylethyl)aniline

Cat. No.: B8667723
M. Wt: 199.27 g/mol
InChI Key: NZVAZLKDSQFNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methanesulfonylethyl)aniline is a sulfonated aniline derivative characterized by a methanesulfonyl group attached via an ethyl spacer to the meta position of the aniline ring.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

3-(2-methylsulfonylethyl)aniline

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6,10H2,1H3

InChI Key

NZVAZLKDSQFNIN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC1=CC(=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes critical differences between 3-(2-Methanesulfonylethyl)aniline and its analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound Methanesulfonylethyl (meta) C₉H₁₃NO₂S* ~215.27* Presumed intermediate solubility, potential use in polymer synthesis or drug design
5-(Ethylsulfonyl)-2-methoxyaniline Ethylsulfonyl (para), methoxy (ortho) C₉H₁₃NO₃S 227.27 High pharmacological relevance (VEGFR2 inhibitors); synthesized in 59% yield over four steps
3-[(3-Methylbutane)sulfonyl]aniline Branched 3-methylbutane-sulfonyl (meta) C₁₁H₁₇NO₂S 227.32 Increased hydrophobicity due to branched alkyl chain; supplier data suggests commercial availability
3-(Methylsulphonyl)aniline Methylsulfonyl (meta) C₇H₉NO₂S 187.21 Lower solubility vs. ethyl analogs; requires stringent safety handling (irritant)
4-(Methanesulfonylmethyl)aniline Methanesulfonylmethyl (para) C₈H₁₁NO₂S 201.24 Para-substitution may enhance electronic delocalization; used in synthetic intermediates

*Estimated based on structural similarity.

Critical Analysis of Divergences

  • Substituent Position: Meta-substituted derivatives (e.g., this compound) may exhibit distinct electronic effects compared to para-substituted analogs like 4-(Methanesulfonylmethyl)aniline, influencing redox potentials in polymer applications .
  • Alkyl Chain Length: Ethyl spacers (vs.

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